molecular formula C11H9ClO2S B1350666 Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate CAS No. 95834-67-6

Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate

Cat. No.: B1350666
CAS No.: 95834-67-6
M. Wt: 240.71 g/mol
InChI Key: JWFDIBIIXZVEBI-UHFFFAOYSA-N
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Description

Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate is a chemical compound with the molecular formula C11H9ClO2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom

Scientific Research Applications

Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate has several applications in scientific research:

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate typically involves the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), and bases (triethylamine, sodium hydride).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Comparison with Similar Compounds

Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate can be compared with other benzo[b]thiophene derivatives such as:

    Methyl 2-(benzo[b]thiophen-3-yl)acetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Methyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate: Contains a bromine atom instead of chlorine, which can influence its chemical properties and applications.

    Methyl 2-(5-methylbenzo[b]thiophen-3-yl)acetate: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.

The uniqueness of this compound lies in the presence of the chlorine atom, which can enhance its reactivity and potentially improve its biological activity compared to its analogs.

Properties

IUPAC Name

methyl 2-(5-chloro-1-benzothiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFDIBIIXZVEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381579
Record name methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95834-67-6
Record name methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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